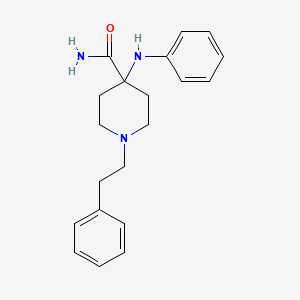
BRN 4747637
Descripción general
Descripción
BRN 4747637 is a heterocyclic compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds have gained significant attention due to their diverse biological activities and their role as intermediates in medicinal and organic chemistry .
Métodos De Preparación
The synthesis of BRN 4747637 can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve high yields and purity .
Análisis De Reacciones Químicas
BRN 4747637 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
BRN 4747637 has a wide range of scientific research applications, including:
Chemistry: It is used as a versatile intermediate in the synthesis of various bioactive compounds.
Biology: It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of BRN 4747637 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
BRN 4747637 can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler analog with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that may enhance their biological activities.
Prolinol: A derivative with different stereochemistry and biological profiles.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Propiedades
Número CAS |
136409-99-9 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-benzoyl-5-methoxypyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-16-11-8-7-10(14)13(11)12(15)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
Clave InChI |
ZCHBAECBIORSSH-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B8590202.png)








![1-[4-(5-Chloro-1H-indol-3-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B8590245.png)


![Ethanone, 1-(7-methylbenzo[b]thien-3-yl)-](/img/structure/B8590277.png)

